1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide
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Overview
Description
1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide involves several steps, typically starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde .
Chemical Reactions Analysis
1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide can be compared with other imidazole derivatives, such as:
1,3-dimethylimidazole: Known for its use in ionic liquids and as a catalyst.
2-methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4,5-diphenylimidazole: Studied for its potential anticancer properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of imidazole derivatives in scientific research and industry.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1,2-dimethylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-11-20-15(10-22(11)2)26(23,24)21-12-3-5-13(6-4-12)25-16-14(9-17)18-7-8-19-16/h7-8,10,12-13,21H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBYBNIZXQBUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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